3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the acetyl and methoxy groups. The final step usually involves the coupling of the indole derivatives through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The indole rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share a similar indole core and have been studied for their biological activities.
3-(5-methoxy-1H-indol-3-yl) derivatives: These compounds also contain the methoxy-indole structure and are known for their pharmacological properties.
Uniqueness
3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H25N3O3/c1-16(28)21-15-27(23-6-4-3-5-19(21)23)12-10-24(29)25-11-9-17-14-26-22-8-7-18(30-2)13-20(17)22/h3-8,13-15,26H,9-12H2,1-2H3,(H,25,29) |
InChI Key |
KJAMNRYTQMMBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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